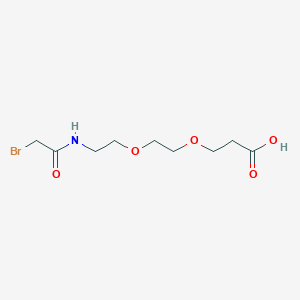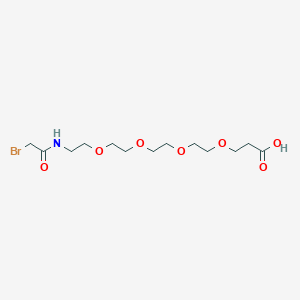
CA-4948
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CA-4948 is a novel, orally bioavailable small molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key component of the myddosome signaling pathway, which is essential for signaling downstream of toll-like receptors (TLR) and the interleukin-1 receptor (IL-1R) family in immune cells, including B lymphocytes . This compound has shown promise in the treatment of hematologic malignancies, particularly those with dysregulated IRAK4 signaling .
Mechanism of Action
Target of Action
CA-4948 primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) . IRAK4 is a crucial component of the Myddosome signaling pathway, which is essential for signaling downstream of Toll-like receptors (TLR) and the Interleukin-1 receptor (IL-1R) family in immune cells, including B lymphocytes . FLT3 is a receptor tyrosine kinase often found to be dysregulated in Acute Myeloid Leukemia (AML) .
Mode of Action
This compound works by blocking the action of the abnormal proteins IRAK4 and FLT3 that signal cells to multiply . By inhibiting these proteins, this compound can help prevent the growth of cancer cells . Dysregulated signaling in these pathways is frequently observed in Non-Hodgkin Lymphomas (NHL), particularly in the ABC-subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström macroglobulinemia (WM) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the TLR and IL-1R signaling cascades . These pathways are frequently overactivated in AML and myelodysplastic syndromes (MDS) . By inhibiting IRAK4, this compound modulates these pathways, potentially leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
This compound has shown favorable pharmacokinetic properties. It is an oral medication with good bioavailability . The compound exhibits dose-proportional increases in exposure . It has a rapid absorption with Tmax at 2-3 hours and a half-life (T1/2) of 6 hours, supporting twice-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of IRAK4 and FLT3 signaling pathways, which may lead to a reduction in the proliferation of cancer cells . Biomarker analyses have revealed significant downregulation of both MAPK and NF-κB signaling pathways in response to this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of certain mutations in the cancer cells . Furthermore, the compound’s action, efficacy, and stability can be influenced by the specific characteristics of the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
CA-4948 interacts with IRAK4, a serine/threonine kinase that mediates interleukin 1 receptor (IL-1R) and Toll-like receptor (TLR) signaling downstream of MYD88 . It is an ATP-competitive, type 1 reversible inhibitor with high binding affinity to IRAK4 (23 nM) and FLT3 . It inhibits hematological malignancies that are driven by over-activity of the TLR/IL-1R pathway .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been shown to inhibit P MYD88 P Myddosome IRAK4 IRAK1 TLR/IL-1R or FLT3 signaling pathways . It has also shown to have a growth inhibitory and pro-apoptotic activity in vitro against AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of IRAK4, which is a critical component of the TLR/Myddosome pathway . This inhibition leads to the suppression of the TLR pathway, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing cytokine release .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are predictable and support BID dosing . It has been well-tolerated in studies, allowing for long-term treatment .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent anti-tumor activity and survival advantage . Therapeutic dose levels were attained in both CSF and brain tissue .
Metabolic Pathways
It is known that it inhibits the TLR/Myddosome pathway, which is a critical pathway in the immune response .
Transport and Distribution
It has been shown that therapeutic dose levels can be attained in both cerebrospinal fluid (CSF) and brain tissue .
Subcellular Localization
Irak4, the target of this compound, is known to be involved in signaling pathways that operate in various subcellular locations .
Preparation Methods
CA-4948 is synthesized through a series of chemical reactions involving the formation of a novel bicyclic heterocycle class. The synthetic route begins with the identification of hits from Aurigene’s compound library, followed by the design and synthesis of potent IRAK4 inhibitors . The advanced lead compound, this compound, demonstrated good cellular activity in various cell lines, including activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) and acute myeloid leukemia (AML) cell lines . The compound exhibits desirable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles, including good oral bioavailability in mice, rats, and dogs .
Chemical Reactions Analysis
CA-4948 undergoes several types of chemical reactions, including inhibition of IRAK4 kinase activity. The compound modulates the TLR and IL-1R signaling cascades, leading to decreased cytokine release and inhibition of NF-κB signaling . Common reagents and conditions used in these reactions include the use of ATP-competitive, type 1 reversible inhibitors with high binding affinity to IRAK4 . The major products formed from these reactions include the inhibition of hematological malignancies driven by over-activity of the TLR/IL-1R pathway .
Scientific Research Applications
CA-4948 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a potent inhibitor of IRAK4 kinase activity, which is essential for signaling downstream of TLR and IL-1R pathways . In biology, this compound has been shown to modulate the TLR and IL-1R signaling cascades, leading to decreased cytokine release and inhibition of NF-κB signaling . In medicine, the compound is being developed as a novel agent for the treatment of hematologic cancers with dysregulated IRAK4 signaling, including non-Hodgkin lymphoma and acute myeloid leukemia . In industry, this compound is being explored for its potential use in combination with other active drugs against hematologic malignancies .
Comparison with Similar Compounds
This compound is unique in its ability to selectively inhibit IRAK4 kinase activity with high binding affinity and good oral bioavailability . Similar compounds include other IRAK4 inhibitors, such as ibrutinib and venetoclax, which also target the TLR and IL-1R signaling pathways . this compound has demonstrated superior efficacy in preclinical studies, particularly in combination with other active drugs against hematologic malignancies .
Properties
IUPAC Name |
6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMETUXCNDSLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339192 |
Source


|
| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801343-74-7 |
Source


|
| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














